molecular formula C18H24N2O3S B2920678 4-(3-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile CAS No. 1797073-21-2

4-(3-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile

Cat. No. B2920678
CAS RN: 1797073-21-2
M. Wt: 348.46
InChI Key: UFXSFBCTWZOZKU-UHFFFAOYSA-N
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Description

4-(3-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Boc-3-aminopropionyl cyanide and has a molecular formula of C18H24N2O3S.

Scientific Research Applications

Catalytic Applications and Organic Synthesis

  • Bifunctional Organocatalysis : A related compound, 4-Trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether, has been identified as a highly efficient bifunctional organocatalyst for the asymmetric Michael addition reactions of ketones and aldehydes to nitrostyrenes. This process yields syn-selective adducts with excellent yields, high diastereoselectivities, and excellent enantioselectivities, highlighting the potential of tert-butylsulfonyl pyrrolidine derivatives in catalysis and asymmetric synthesis (Wang et al., 2009).

  • Catalytic Aromatic Oxidation : Mu-nitrido-bis [tetra-(tert-butylsulfonyl) phthalocyaninatoiron] complexes have been prepared and characterized for their application in catalytic aromatic oxidation. These complexes catalyze benzylic oxidation of alkyl aromatic compounds with high selectivity and turnover numbers, demonstrating the versatility of tert-butylsulfonyl-containing compounds in oxidation reactions (Işci et al., 2009).

Synthesis of Heterocycles and Ligands

  • Synthesis of Substituted Pyrrolidines : Research on the synthesis of 4-(trifluoromethyl)pyrrolidines containing various substituents at position 3, including the sulfonyl group, showcases the role of tert-butylsulfonyl derivatives in the construction of complex nitrogen-containing heterocycles. These compounds are synthesized through 1,3-dipolar cycloaddition reactions, underscoring the synthetic utility of these derivatives in the preparation of bioactive molecules (Markitanov et al., 2016).

  • Chemical Nucleases : Copper(II) complexes with sulfonamides derived from 2-picolylamine, including those with tert-butyl substituents, have been studied for their application as chemical nucleases. These complexes demonstrate the potential of tert-butylsulfonyl derivatives in the development of metal-based catalysts for biomolecular cleavage applications (Macías et al., 2006).

properties

IUPAC Name

4-[3-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-oxopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-18(2,3)24(22,23)16-10-11-20(13-16)17(21)9-8-14-4-6-15(12-19)7-5-14/h4-7,16H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXSFBCTWZOZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile

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